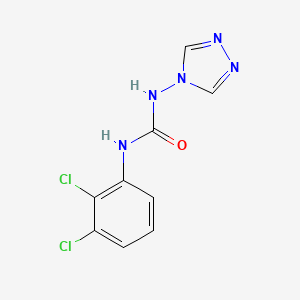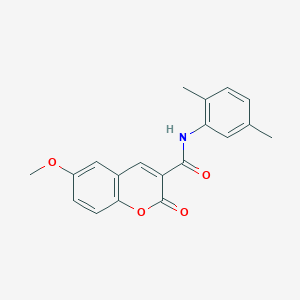
5-bromo-N-3-pyridinyl-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-3-pyridinyl-1-naphthamide, also known as BPN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPN is a derivative of 1-naphthylamine and has a pyridine ring attached to it, making it a heterocyclic compound.
科学的研究の応用
5-bromo-N-3-pyridinyl-1-naphthamide has been extensively studied for its potential applications in various fields of science. One of the major applications of 5-bromo-N-3-pyridinyl-1-naphthamide is in the field of cancer research. 5-bromo-N-3-pyridinyl-1-naphthamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It achieves this by inhibiting the activity of a protein called Hsp90, which is essential for the survival of cancer cells. 5-bromo-N-3-pyridinyl-1-naphthamide has also been studied for its potential use as a diagnostic tool for cancer. It has been shown to selectively bind to cancer cells, making it a promising candidate for targeted imaging.
作用機序
5-bromo-N-3-pyridinyl-1-naphthamide exerts its effects by binding to the ATP-binding site of Hsp90, which is a chaperone protein that plays a crucial role in the folding and stabilization of client proteins. By inhibiting the activity of Hsp90, 5-bromo-N-3-pyridinyl-1-naphthamide disrupts the stability of client proteins and leads to their degradation. This, in turn, leads to the inhibition of various cellular processes, including cell proliferation and survival.
Biochemical and Physiological Effects:
5-bromo-N-3-pyridinyl-1-naphthamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, which is a form of programmed cell death. It also inhibits the migration and invasion of cancer cells, which are essential for the metastasis of cancer. 5-bromo-N-3-pyridinyl-1-naphthamide has also been shown to modulate the immune system by increasing the activity of natural killer cells and enhancing the production of cytokines.
実験室実験の利点と制限
5-bromo-N-3-pyridinyl-1-naphthamide has several advantages for lab experiments. It is a highly potent and selective inhibitor of Hsp90, making it an ideal tool for studying the role of Hsp90 in various cellular processes. It is also relatively easy to synthesize and purify, making it readily available for research. However, 5-bromo-N-3-pyridinyl-1-naphthamide has some limitations as well. It is a toxic compound and requires careful handling. It also has limited solubility in water, which can make it difficult to use in certain assays.
将来の方向性
There are several future directions for research on 5-bromo-N-3-pyridinyl-1-naphthamide. One of the major areas of research is the development of 5-bromo-N-3-pyridinyl-1-naphthamide derivatives with improved pharmacological properties. These derivatives could have increased potency, selectivity, and solubility, making them more effective for use in various applications. Another area of research is the identification of new targets for 5-bromo-N-3-pyridinyl-1-naphthamide. While Hsp90 is a well-established target of 5-bromo-N-3-pyridinyl-1-naphthamide, there may be other proteins that 5-bromo-N-3-pyridinyl-1-naphthamide can bind to and modulate. Finally, 5-bromo-N-3-pyridinyl-1-naphthamide could be studied for its potential applications in other fields such as neurodegenerative diseases and infectious diseases.
合成法
The synthesis of 5-bromo-N-3-pyridinyl-1-naphthamide involves the reaction of 5-bromo-3-pyridinylamine with 1-naphthoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is purified using column chromatography or recrystallization. The yield of 5-bromo-N-3-pyridinyl-1-naphthamide is typically high, ranging from 70-90%.
特性
IUPAC Name |
5-bromo-N-pyridin-3-ylnaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O/c17-15-8-2-5-12-13(15)6-1-7-14(12)16(20)19-11-4-3-9-18-10-11/h1-10H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQPNFNSAAUJSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-pyridin-3-ylnaphthalene-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5694571.png)




![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide](/img/structure/B5694634.png)

![2-[(benzyloxy)amino]-4,6-dimethylpyrimidine](/img/structure/B5694654.png)
![7-(4-bromophenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5694655.png)
![(cyanomethyl)[4-(ethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5694657.png)


![N-allyl-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5694673.png)